DMNPE-caged ATP diammonium salt

Caged Compounds Photochemistry Nucleotide Analogs

DMNPE-caged ATP diammonium salt (≥98% HPLC, MW 750.44) provides efficient 360 nm absorption—superior to CNB/NPE cages—and a quantum yield of 0.07 for controlled ATP photorelease. Validated with cost-effective 365 nm UV LED systems; no expensive laser required. Proven in single-molecule motor assays (LAGOON platform), neuronal Ca2+ signaling, and bovine oocyte activation. Critical differentiator: exhibits residual KATP channel inhibition (Ki 17 μM); select NPE-caged ATP for KATP-focused studies. Ships under blue ice; store at -20°C, protected from light.

Molecular Formula C20H27N6O17P3.2NH3
Molecular Weight 750.44
Cat. No. B1150245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMNPE-caged ATP diammonium salt
SynonymsAdenosine 5/'-triphosphate P
Molecular FormulaC20H27N6O17P3.2NH3
Molecular Weight750.44
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N
InChIInChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMNPE-Caged ATP Diammonium Salt: A Photoactivatable ATP Analog for Spatiotemporally Controlled Nucleotide Release


DMNPE-caged ATP diammonium salt is a photolabile adenosine triphosphate (ATP) precursor belonging to the ortho-nitrobenzyl class of caged compounds, wherein the terminal γ-phosphate is esterified with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) protecting group, rendering the molecule biologically inert until irradiation with ultraviolet light cleaves the cage to liberate free ATP [1]. The diammonium salt formulation (molecular weight 750.44 g/mol, purity ≥98% by HPLC) exhibits a quantum yield of photolysis of 0.07 and demonstrates enhanced absorbance efficiency at approximately 360 nm relative to alternative caging groups such as CNB and NPE . This compound is primarily employed in research applications requiring precise spatiotemporal control over ATP availability, including studies of nucleotide-driven molecular motors, cellular signaling cascades, and enzyme kinetics.

Why Generic Substitution of DMNPE-Caged ATP Diammonium Salt Is Scientifically Unsound: Critical Differences in Photochemistry and Biological Activity


Caged ATP analogs are not functionally interchangeable due to substantial variation across photochemical parameters—including quantum yield, absorption spectrum, photolysis rate, and the yield of photoproducts—as well as differential biological activity of the caged precursor. The DMNPE caging group confers a unique profile characterized by efficient absorption at approximately 360 nm (superior to CNB and NPE groups) combined with a moderate quantum yield of 0.07, resulting in a distinct trade-off between photon capture and release efficiency that directly impacts experimental design . Critically, DMNPE-caged ATP exhibits residual biological activity in certain systems, with a Ki of 17 μM for KATP channel inhibition—only marginally higher than the 11 μM observed for free Mg-ATP—whereas alternative caging groups such as NPE demonstrate negligible affinity for these channels [1]. Furthermore, the compatibility of DMNPE-caged ATP with cost-effective UV LED (365 nm) photolysis systems, as opposed to laser-based setups required for some alternatives, introduces practical procurement and instrumentation considerations that preclude simple substitution without compromising experimental validity [2].

DMNPE-Caged ATP Diammonium Salt: Quantitative Evidence for Differentiated Performance Versus Comparator Caged ATP Analogs


Comparative Absorption Efficiency of DMNPE-Caged ATP Versus CNB- and NPE-Caged Analogs at 360 nm

The DMNPE caging group absorbs light more efficiently than both CNB (α-carboxy-2-nitrobenzyl) and NPE (1-(2-nitrophenyl)ethyl) caging groups at approximately 360 nm, a wavelength commonly employed for single-photon uncaging in biological systems . This enhanced absorbance translates to more effective photon capture at the irradiation wavelength, potentially enabling reduced light exposure times or lower light intensities to achieve equivalent ATP release compared to CNB- or NPE-caged alternatives, thereby mitigating phototoxic effects on sensitive biological specimens.

Caged Compounds Photochemistry Nucleotide Analogs

Residual Biological Activity of DMNPE-Caged ATP on KATP Channels: A Critical Distinction from NPE-Caged ATP

In direct patch-clamp experiments using the inside-out configuration on mouse pancreatic β-cells, DMNPE-caged ATP exhibited a Ki of 17 μM for inhibition of ATP-regulated K+ (KATP) channels, a value remarkably close to the 11 μM Ki determined for standard Mg-ATP under identical conditions [1]. This contrasts sharply with the behavior of NPE-caged ATP, which was shown not to be a substrate for Na+,K+-ATPase and did not block ATP hydrolysis [2]. The residual blocking activity of DMNPE-caged ATP implies that the DMNPE group does not fully mask the portion of the ATP molecule responsible for KATP channel interaction, rendering it unsuitable for applications requiring a truly inert caged precursor in these specific ion channel studies.

Patch-Clamp Electrophysiology Ion Channels Pancreatic Beta-Cells

Dose-Dependent Enhancement of Bovine Oocyte Parthenogenetic Development via Photoreleased ATP from DMNPE-Caged ATP

In a study assessing the effects of exogenous ATP on bovine oocyte activation, photorelease of DMNPE-caged ATP resulted in a dose-dependent increase in blastocyst development and cell numbers in parthenogenetically activated embryos [1]. Specifically, blastocyst development and cell numbers increased following photorelease of DMNPE-caged ATP at concentrations of 50, 100, 500, and 1000 μM, whereas no cleavage was observed following release of higher concentrations (2 and 5 mM) or when DMNPE-caged ATP was present but not photoreleased. This demonstrates that the caged compound itself is biologically inert in this system and that the released ATP drives developmental progression in a concentration-dependent manner.

Reproductive Biology Embryo Development Oocyte Activation

Compatibility of DMNPE-Caged ATP with Cost-Effective UV LED Photolysis Systems for Calcium Imaging in Neurons and Astrocytes

DMNPE-caged ATP has been demonstrated to be effectively photoactivated using a high-power 365 nm UV LED coupled to an optical fiber, a compact and low-cost alternative to traditional UV laser-based flash photolysis systems [1]. This study showed that the UV LED light source successfully photoactivated DMNPE-ATP to evoke cellular Ca2+ responses in both neurons and astrocytes, confirming that the compound's photochemical properties are compatible with LED-based uncaging. In contrast, many caged compounds with lower absorbance at 365 nm or slower photolysis kinetics may require the higher peak power of pulsed lasers for efficient release, representing a significant cost and complexity barrier for many laboratories.

Calcium Imaging Neuroscience Flash Photolysis

Single-Molecule FRET Analysis of Helicase Activity Using DMNPE-Caged ATP for Spatiotemporally Controlled Nucleotide Release

In a 2022 Nature Chemical Biology study, DMNPE-caged ATP was employed as a critical component of the LAGOON (Light-Activated Nucleotide for Global Observations of NTPases) platform to achieve spatiotemporal control over T4 helicase activity during single-molecule FRET (smFRET) observations of DNA unwinding [1]. The study demonstrated that continuous uncaging of DMNPE-ATP (10 mM) with varying UV laser power densities (0.75–4 W cm⁻²) enabled precise modulation of DNA unwinding rates, with titration curves showing a linear relationship between laser power density and unwinding rate in the lower range (0–1 W cm⁻²) and saturation at higher intensities [2]. High-throughput smFRET experiments with 10 mM DMNPE-ATP and 2.5 W cm⁻² 405-nm laser excitation generated over 158,000 unwinding events, demonstrating the compound's suitability for large-scale, statistically robust single-molecule studies [2]. This level of spatiotemporal control and experimental throughput is not readily achievable with non-caged ATP or alternative caged nucleotides lacking comparable compatibility with the LAGOON experimental design.

Single-Molecule Biophysics Helicase FRET DNA Unwinding

Optimal Application Scenarios for DMNPE-Caged ATP Diammonium Salt Based on Verified Differential Performance Evidence


Single-Molecule Biophysics and Molecular Motor Studies Requiring High-Throughput Spatiotemporal Control

Researchers investigating ATP-dependent molecular motors (e.g., helicases, myosins, kinesins) at the single-molecule level can leverage DMNPE-caged ATP to achieve precise spatiotemporal control of nucleotide availability. As demonstrated in the LAGOON platform, the compound supports continuous uncaging with 405-nm laser excitation, enabling real-time modulation of enzymatic activity and collection of statistically robust datasets (>150,000 events) via smFRET [1]. This application is uniquely enabled by DMNPE-caged ATP's compatibility with the LAGOON experimental design and its ability to generate titratable ATP release profiles through controlled laser power density.

Cost-Effective Flash Photolysis Experiments Using LED-Based Uncaging Systems

Laboratories seeking to implement ATP photorelease without the capital expense and complexity of UV lasers should prioritize DMNPE-caged ATP. The compound has been explicitly validated for use with a 365 nm UV LED coupled to an optical fiber, successfully evoking Ca2+ responses in neurons and astrocytes [2]. This cost-effective approach lowers the barrier to entry for spatiotemporally controlled ATP delivery experiments, making the technique accessible to a broader range of research groups and educational settings.

Reproductive Biology and Oocyte Activation Studies Requiring Inert Caged Precursors

Investigators studying oocyte activation, fertilization, and early embryonic development in bovine or other mammalian models can utilize DMNPE-caged ATP to deliver exogenous ATP in a temporally controlled manner. Data demonstrate that DMNPE-caged ATP is biologically inert in the absence of photolysis and that photoreleased ATP enhances parthenogenetic blastocyst development in a dose-dependent manner (50–1000 μM) [3]. This application is particularly suited for protocols where precise timing of ATP delivery is hypothesized to influence developmental competence or reprogramming efficiency.

Neuroscience and Astrocyte Calcium Signaling Studies

Neuroscientists investigating ATP-mediated purinergic signaling in neurons and astrocytes can employ DMNPE-caged ATP to locally release ATP and monitor downstream Ca2+ responses. The compound's efficient absorption at ~360 nm and compatibility with both LED and laser uncaging systems provide experimental flexibility [2]. This application is supported by direct evidence of Ca2+ responses evoked by photoreleased ATP in primary neuronal and astrocyte cultures.

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